1H,1H,2H,2H-Perfluorodecylamine
CAS No.: 30670-30-5
Cat. No.: VC2432415
Molecular Formula: C10H6F17N
Molecular Weight: 463.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30670-30-5 |
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Molecular Formula | C10H6F17N |
Molecular Weight | 463.13 g/mol |
IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine |
Standard InChI | InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 |
Standard InChI Key | PFINVJYJNJHTFY-UHFFFAOYSA-N |
SMILES | C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Nomenclature
1H,1H,2H,2H-Perfluorodecylamine is formally identified by several designations in chemical literature and commercial contexts:
Identifier | Value |
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CAS Registry Number | 30670-30-5 |
Molecular Formula | C₁₀H₆F₁₇N |
IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine |
Common Synonyms | 1,1,2,2-tetrahydroperfluoro-decyl amine; 2-(perfluorooctyl)ethylamine; 10-amino-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane; 1-amino-1H,1H,2H,2H-perfluorodecane |
This compound represents a specialized chemical entity within the broader family of perfluorinated substances, distinguished by its terminal amino group that introduces potential for hydrogen bonding and nucleophilic reactivity .
Structural Characteristics and Chemical Properties
Molecular Structure
The structure of 1H,1H,2H,2H-Perfluorodecylamine features a ten-carbon chain with the first two carbon positions (adjacent to the amino group) containing hydrogen atoms, while the remaining carbon positions are fully fluorinated. This creates a molecule with amphiphilic characteristics - having both hydrophilic (amino group) and hydrophobic (perfluorinated chain) properties .
The structural formula can be represented as:
NH₂-CH₂-CH₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₃
This distinctive arrangement gives the molecule unique interfacial properties that make it useful in applications requiring both fluorocarbon characteristics and amine reactivity.
Electronic Structure and Reactivity
The electron-withdrawing nature of the perfluorinated chain significantly influences the electronic properties of the amine group. While primary amines are typically basic and nucleophilic, the strong electron-withdrawing effect of the perfluorinated chain likely reduces the basicity and nucleophilicity of the amine group in 1H,1H,2H,2H-Perfluorodecylamine compared to conventional aliphatic amines .
The compound's InChI notation (InChI=1/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2) provides a standardized description of its chemical structure, indicating the precise arrangement of atoms and bonds within the molecule .
Physical Properties and Characterization
Physicochemical Properties
The compound exhibits a range of physicochemical properties that reflect its unique structural features:
Property | Value | Unit |
---|---|---|
Molecular Weight | 463.134 | g/mol |
Density | 1.595 | g/cm³ |
Boiling Point | 182.9 | °C at 760 mmHg |
Flash Point | 74.1 | °C |
Exact Mass | 463.023 | amu |
PSA (Polar Surface Area) | 26.02 | Ų |
LogP | 6.04490 | - |
Index of Refraction | 1.3 | - |
These properties demonstrate that 1H,1H,2H,2H-Perfluorodecylamine possesses a significant molecular weight due to its fluorine content, a relatively high density compared to hydrocarbon analogs, and moderate volatility as indicated by its boiling point. The LogP value of approximately 6.04 suggests high lipophilicity, while the PSA value indicates the compound has limited hydrogen bonding capability despite containing an amino group .
Applications and Uses
Surface Modification and Coatings
1H,1H,2H,2H-Perfluorodecylamine's unique structure makes it particularly valuable for surface modification applications. The amine group provides a reactive site for covalent attachment to various substrates, while the perfluorinated chain imparts properties such as water and oil repellency, low surface energy, and chemical resistance to the modified surface .
This dual functionality allows for the creation of self-assembled monolayers (SAMs) and other surface coatings with specialized properties. The compound can potentially be used in the development of:
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Hydrophobic and oleophobic coatings
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Stain-resistant textiles
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Low-friction surfaces
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Anti-fouling coatings for marine applications
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Biocompatible surface modifications
Research Applications
The compound appears in literature related to materials science, particularly in the context of Organic LED Materials, suggesting applications in advanced electronic devices . The fluorinated structure contributes to thermal stability and unique electronic properties that may be valuable in these applications.
Hazard Type | Classification |
---|---|
Hazard Codes | Xi: Irritant |
Risk Phrases | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Phrases | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection) |
These classifications indicate that the compound should be handled with appropriate precautions to avoid eye, respiratory, and skin irritation .
Research Significance and Literature
The search results indicate that 1H,1H,2H,2H-Perfluorodecylamine has been investigated in several research contexts, as evidenced by citations to scientific literature:
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Bioorganic and Medicinal Chemistry Letters, 2006, vol. 16, #5, p. 1111-1114 (Perino, Sandrine et al.)
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Journal of Medicinal Chemistry, vol. 25, #5, p. 539-544
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US4719312 A1 patent reference
Structure-Property Relationships
The presence of both a reactive amine group and a perfluorinated chain in 1H,1H,2H,2H-Perfluorodecylamine creates unique structure-property relationships. The perfluorinated segment contributes:
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Hydrophobicity and lipophobicity
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Chemical stability
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Thermal resistance
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Low surface energy
While the amine group provides:
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Nucleophilic reactivity
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Hydrogen bonding capability
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Acid-base properties
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Site for further derivatization
This combination of properties in a single molecule opens avenues for applications across multiple scientific disciplines, from materials science to medicinal chemistry .
Relationship to Other Perfluorinated Compounds
1H,1H,2H,2H-Perfluorodecylamine belongs to a broader family of partially fluorinated compounds that includes related structures such as:
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1H,1H,2H,2H-Perfluorodecanol (CAS: 678-39-7): An alcohol analog with similar structure but different reactivity
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1H,1H,2H,2H-Perfluorooctyltriethoxysilane (CAS: 51851-37-7): A silane-containing analog used for surface modifications
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1H,1H,2H,2H-Perfluorododecyl acetate (CAS: 37858-05-2): An acetate-functionalized analog with a longer perfluorinated chain
Understanding the relationships between these compounds helps in predicting properties and potential applications based on the functional group variations while maintaining the fundamental perfluorinated structure .
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